Product packaging for Biotin-PEG(4)-SS-Azide(Cat. No.:)

Biotin-PEG(4)-SS-Azide

Cat. No.: B6288441
M. Wt: 665.9 g/mol
InChI Key: DCOXNPZRTQAPGU-HWBMXIPRSA-N
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Description

Significance of Multifunctional Bioconjugation Reagents in Contemporary Research

Contemporary research increasingly demands tools that can perform multiple tasks simultaneously. Multifunctional bioconjugation reagents are designed to meet this need, incorporating several reactive or reporter groups into a single molecular scaffold. nih.govrsc.orgresearchgate.net This allows for a stepwise and controlled approach to labeling and manipulating biomolecules. For instance, a reagent might contain a group for attaching to a target protein, a reporter group like a fluorophore for detection, and a cleavable linker to release the target after isolation. nih.gov This modularity provides researchers with exceptional flexibility and control over their experiments, enabling complex studies of protein-protein interactions, cellular trafficking, and drug-target engagement. mpg.de The development of such reagents has been a significant driver of innovation in fields ranging from proteomics to drug discovery.

Evolution of Modular Chemical Tools for Biological System Interrogation

The journey toward today's sophisticated molecular probes began with relatively simple labeling agents. Early methods often lacked specificity and could disrupt the natural function of the biomolecules under investigation. Over time, the field has seen a paradigm shift towards the creation of modular chemical tools. ugent.be This evolution has been fueled by advances in synthetic organic chemistry and a deeper understanding of bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes. acs.orgacs.org

A key milestone in this evolution was the development of "click chemistry," a set of powerful, reliable, and selective reactions for rapidly and cleanly joining molecular building blocks. bioclone.netaxispharm.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the efficient and specific ligation of molecules bearing azide (B81097) and alkyne functional groups. bioclone.netaxispharm.complos.org This has enabled the construction of complex molecular probes with precisely defined architectures and functionalities. The development of cleavable linkers, which can be broken under specific conditions (e.g., in the reducing environment of the cell), has further enhanced the utility of these tools, allowing for the controlled release of captured biomolecules. njbio.combroadpharm.comcreativebiolabs.net

Conceptual Framework of Biotin-PEG(4)-SS-Azide as a Sophisticated Molecular Construct

This compound is a quintessential example of a modern, multifunctional molecular probe, ingeniously designed to integrate several key features into a single molecule. ruixibiotech.commedchemexpress.com

Biotin (B1667282): This small vitamin exhibits an extraordinarily high affinity for the proteins avidin (B1170675) and streptavidin, forming one of the strongest non-covalent interactions known in nature. This property makes biotin an excellent "handle" for the affinity purification of labeled biomolecules. lumiprobe.com

Cleavable Disulfide (SS) Linker: The disulfide bond within the linker is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione (B108866), the latter of which is present at high concentrations inside cells. njbio.combroadpharm.comcreativebiolabs.net This cleavable feature allows for the gentle and efficient release of the captured biomolecule from the streptavidin resin after purification, a significant advantage for downstream analysis. njbio.comcreativebiolabs.netcreative-biogene.com

Azide Group: The terminal azide group is a key component for "click chemistry" reactions. medchemexpress.com It can be specifically and efficiently coupled to a molecule containing a terminal alkyne group through the CuAAC reaction. bioclone.netaxispharm.complos.org This allows for the covalent attachment of the entire this compound probe to a target biomolecule that has been metabolically or synthetically functionalized with an alkyne.

In essence, this compound is a modular tool that enables the selective labeling of alkyne-modified biomolecules, their efficient capture and purification via the biotin-streptavidin interaction, and their subsequent release under mild reducing conditions. ruixibiotech.commedchemexpress.com This sophisticated design makes it an invaluable reagent for a wide range of applications in chemical biology, including proteomics, drug discovery, and the study of post-translational modifications. ruixibiotech.comglpbio.com

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC29H52N8O8S3 iris-biotech.de
Molecular Weight736.96 g/mol iris-biotech.de
CAS Number1260247-52-6 iris-biotech.de
Storage Temperature-20°C iris-biotech.de

Comparison of Bioconjugation Chemistries

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Thiol-Maleimide Reaction
Reaction Principle Copper-catalyzed reaction between a terminal alkyne and an azide. bioclone.netReaction between a strained cyclooctyne (B158145) and an azide without a catalyst. medchemexpress.comNucleophilic addition of a thiol to a maleimide. mpg.de
Bioorthogonality High, but the copper catalyst can be toxic to cells. plos.orgExcellent, no exogenous metal catalyst required. medchemexpress.comModerate, potential for off-target reactions with other nucleophiles.
Reaction Speed Fast, can be completed in minutes. bioclone.netGenerally slower than CuAAC.Fast at physiological pH.
Components Alkyne, Azide, Copper(I) catalyst, Ligand. axispharm.comnih.govStrained Alkyne (e.g., DBCO, BCN), Azide. medchemexpress.comThiol (e.g., Cysteine), Maleimide. mpg.de
Linkage Formed Stable triazole ring. bioclone.netStable triazole ring.Thioether bond. mpg.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H47N7O7S3 B6288441 Biotin-PEG(4)-SS-Azide

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-(3-azidopropyldisulfanyl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47N7O7S3/c27-33-30-7-3-18-42-43-19-9-29-24(35)6-10-37-12-14-39-16-17-40-15-13-38-11-8-28-23(34)5-2-1-4-22-25-21(20-41-22)31-26(36)32-25/h21-22,25H,1-20H2,(H,28,34)(H,29,35)(H2,31,32,36)/t21-,22-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOXNPZRTQAPGU-HWBMXIPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47N7O7S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Architectural Design and Functional Principles of Biotin Peg 4 Ss Azide

Strategic Integration of Biotin (B1667282) for Affinity-Based Methodologies

The inclusion of a biotin moiety is fundamental to the utility of this compound, leveraging one of the strongest known non-covalent biological interactions for a wide array of research applications. thermofisher.comnih.gov

Principles of Biotin-Streptavidin/Avidin (B1170675) Interaction in Research Contexts

The interaction between biotin (Vitamin B7) and the proteins avidin (from egg white) or its bacterial analog streptavidin is renowned for its extraordinary strength and specificity. nih.govrockland.com This non-covalent bond is rapid, stable, and possesses an exceptionally low dissociation constant (Kd) on the order of 10⁻¹⁵ M, making it virtually irreversible under typical physiological conditions. thermofisher.comnih.gov This bond strength surpasses most antibody-antigen interactions by several orders of magnitude. nih.govbosterbio.com

Both avidin and streptavidin are tetrameric proteins, meaning each molecule has four binding sites, allowing it to bind up to four biotin molecules. thermofisher.comnih.gov This multivalency is a key feature exploited in signal amplification techniques in assays like ELISA, Western blotting, and immunohistochemistry. thermofisher.comsouthernbiotech.com While both proteins bind biotin with high affinity, streptavidin is often preferred in research applications. southernbiotech.com Avidin is a glycoprotein (B1211001) with a high isoelectric point, which can lead to non-specific binding with other biological molecules. rockland.com Streptavidin, being non-glycosylated and having a near-neutral isoelectric point, typically results in lower background signals. rockland.comsouthernbiotech.com

Interactive Table: Comparison of Biotin-Binding Proteins

FeatureAvidinStreptavidin
Source Egg WhiteStreptomyces avidinii
Molecular Weight ~66-68 kDa~60 kDa
Glycosylation YesNo
Isoelectric Point (pI) ~10.5 (Basic)~5-6 (Neutral)
Dissociation Constant (Kd) ~10⁻¹⁵ M~10⁻¹⁵ M
Non-specific Binding HigherLower

This table summarizes the key characteristics of Avidin and Streptavidin, highlighting the properties relevant to their use in affinity-based research methodologies.

Influence of Biotinylation on Target Molecule Behavior and Detection

Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid. mdpi.com Due to its small size, the biotin label rarely interferes with the biological function of the target molecule. thermofisher.com This allows for the specific detection, purification, or immobilization of the biotinylated molecule without significantly altering its native behavior. thermofisher.compnas.org

Once a molecule is biotinylated, it can be detected or captured using streptavidin or avidin conjugates. These conjugates are typically linked to reporter molecules like enzymes (e.g., Horseradish Peroxidase), fluorophores, or solid supports like magnetic beads. bosterbio.comsouthernbiotech.commdpi.com For example, in affinity purification, a biotinylated protein can be selectively pulled down from a complex cellular lysate using streptavidin-coated beads. bosterbio.comsouthernbiotech.com The high specificity of the interaction ensures that only the target protein is isolated. bosterbio.com Similarly, in detection assays, the multivalent nature of streptavidin can be used to amplify signals, enhancing the sensitivity for detecting low-abundance molecules. thermofisher.comrockland.com However, the process of biotinylation itself can sometimes lead to amplification or sequencing bias in certain sensitive applications like aptamer selection, suggesting that the modification can have subtle effects. mdpi.com

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Enhancing Molecular Utility

Polyethylene glycol (PEG) linkers, also known as PEG spacers, are integral components in modern bioconjugation reagents. chempep.com They are synthetic polymers composed of repeating ethylene (B1197577) oxide units that serve as flexible, hydrophilic spacers connecting different molecular entities. chempep.comprecisepeg.com

Spacer Functionality in Bioconjugation Systems

A key function of the PEG linker is to act as a spacer arm, physically separating the biotin moiety from the conjugated molecule. precisepeg.com In the context of Biotin-PEG(4)-SS-Azide, the PEG(4) component provides a defined-length spacer. This separation is crucial for overcoming steric hindrance, which can occur when the bulky streptavidin protein attempts to bind to a biotin molecule attached too closely to another large biomolecule. broadpharm.compurepeg.com By extending the biotin away from the surface of the target molecule, the PEG linker ensures that the biotin-binding pocket of streptavidin remains accessible, thereby enhancing binding efficiency. broadpharm.combaseclick.eu The flexibility of the PEG chain further facilitates this interaction by allowing the biotin group greater freedom of movement to orient itself optimally for binding. chempep.com

Design and Mechanism of the Disulfide (SS) Cleavable Moiety

The disulfide bond (-S-S-) is a critical feature of this compound, rendering the linkage cleavable under specific conditions. medchemexpress.com This functionality is essential for applications where the release of the captured molecule from the biotin-streptavidin complex is desired.

The disulfide bond is stable under many physiological conditions but can be readily cleaved by reducing agents. nih.gov These agents break the -S-S- bond to form two separate thiol (-SH) groups. This reversible nature is widely exploited in drug delivery and protein purification. nih.gov For instance, after a biotinylated protein is captured on streptavidin beads via the this compound linker, the protein can be eluted by adding a reducing agent to the buffer. This cleaves the disulfide bond within the linker, releasing the protein from the beads while the biotin group remains attached to the streptavidin. This strategy avoids the harsh, denaturing conditions often required to break the strong biotin-streptavidin interaction, thereby preserving the native structure and function of the purified protein. rockland.comnih.gov

Interactive Table: Common Reducing Agents for Disulfide Bond Cleavage

Reducing AgentAbbreviationOptimal pHCharacteristics
Dithiothreitol (B142953) DTT>7Strong reducing agent, but can have a short half-life in solution.
Tris(2-carboxyethyl)phosphine (B1197953) TCEP<9Odorless, more stable than DTT, and effective over a wider pH range.
β-Mercaptoethanol BME~7.5Volatile with a strong odor; effective but less potent than DTT.

This table outlines the properties of common laboratory reducing agents used to cleave disulfide bonds in bioconjugation applications.

Principles of Redox-Responsive Disulfide Bond Cleavage

Disulfide bonds are covalent bonds that are stable under normal physiological conditions but can be selectively cleaved in a reducing environment. researchgate.net This cleavage is typically achieved through a thiol-disulfide exchange reaction. researchgate.net In biological systems, the primary reducing agent responsible for this cleavage is glutathione (B108866) (GSH), a tripeptide that is maintained at significantly different concentrations inside and outside of cells. researchgate.nethep.com.cn

The intracellular environment, particularly within the cytosol, has a high concentration of GSH (in the millimolar range), creating a highly reducing environment. In contrast, the extracellular environment is relatively oxidizing, with much lower GSH concentrations (in the micromolar range). researchgate.net This concentration gradient is the fundamental principle behind the redox-responsive nature of disulfide linkers. A disulfide bond within a molecule like this compound will remain largely intact in the extracellular space or in circulation but will be rapidly cleaved upon entry into a cell. researchgate.netresearchgate.net

Controlled Release Strategies in Molecular Systems

The differential stability of the disulfide bond is strategically exploited in various molecular systems for the controlled release of cargo. hep.com.cn By linking a molecule of interest (e.g., a drug, a probe) to a carrier or targeting moiety via a disulfide bond, the cargo can be delivered to a specific cellular location. researchgate.netnih.gov Upon internalization into the cell, the high intracellular GSH concentration triggers the cleavage of the disulfide bond, releasing the cargo from its carrier. nih.gov

This strategy offers several advantages:

High Stability in Circulation: The linkage remains stable in the bloodstream, preventing premature release of the payload. researchgate.netnih.gov

Targeted Release: Release is triggered by the specific reducing environment inside the target cells, enhancing specificity. researchgate.net

Biodegradability: The cleavage results in smaller, more easily cleared molecular fragments. nih.gov

In the context of this compound, this allows for a "capture and release" strategy. A biomolecule can be labeled with this reagent, captured using the high-affinity biotin-streptavidin interaction, and then the isolated biomolecule can be released from the biotin tag by cleaving the disulfide bond with a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol. vectorlabs.com

Azide (B81097) Functional Group and Bioorthogonal Reactivity

The azide (-N₃) is a key functional group in the field of bioorthogonal chemistry. acs.org It is a small, stable, and, crucially, biologically inert functional group that does not participate in native biochemical reactions. acs.orgbioclone.net This non-interference is the essence of bioorthogonality. wikipedia.org

Foundations of Azide-Alkyne Click Chemistry (CuAAC and SPAAC)

The azide group's primary role in bioconjugation is its participation in the azide-alkyne cycloaddition, a cornerstone of "click chemistry". jpt.comwikipedia.org This reaction joins an azide and an alkyne to form a stable triazole ring. jpt.comorganic-chemistry.org There are two main versions of this reaction:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic click reaction, which requires a copper(I) catalyst to proceed efficiently at biologically compatible temperatures. jpt.comorganic-chemistry.org CuAAC is known for its reliability, high yields, and specificity, proceeding rapidly in aqueous environments over a wide pH range. bioclone.netorganic-chemistry.org However, the cytotoxicity of the copper catalyst can be a limitation for applications in living cells. acs.orgjpt.com

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed as a copper-free alternative. jpt.commdpi.com This reaction utilizes a strained cyclooctyne (B158145), where the ring strain provides the energy to drive the reaction with an azide without the need for a catalyst. mdpi.com SPAAC is highly effective for live-cell labeling, as it avoids the toxicity associated with copper. jpt.com

The azide group in this compound allows it to be covalently attached to any molecule containing a corresponding alkyne group through either CuAAC or SPAAC, forming a stable conjugate. broadpharm.combioglyco.com

FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
ReactantsAzide + Terminal AlkyneAzide + Strained Alkyne (e.g., Cyclooctyne)
CatalystCopper(I)None
KineticsVery fast with catalystFast, dependent on ring strain
BiocompatibilityLimited in living systems due to copper toxicityExcellent for live-cell applications
Primary UseIn vitro conjugation, materials scienceLive-cell imaging, in vivo applications

Bioorthogonality in Complex Biological Environments

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with or being affected by native biochemical processes. wikipedia.orgspringernature.com For a reaction to be considered bioorthogonal, it must meet several criteria:

Selectivity: The reacting functional groups must react only with each other and not with any endogenous functional groups found in biomolecules like proteins or nucleic acids. wikipedia.orgnih.gov

Biocompatibility: The reactants and the resulting linkage must be non-toxic and not disrupt normal cellular functions. wikipedia.orgnih.gov

Kinetics: The reaction must be fast enough to occur on a biologically relevant timescale, even at low concentrations. wikipedia.org

Stability: The formed covalent bond must be stable in an aqueous, physiological environment. acs.org

The azide-alkyne cycloaddition is a prime example of a bioorthogonal reaction. researchgate.net The azide and alkyne groups are abiotic; they are not found in most biological systems and their reactivity is orthogonal to the functional groups present in cells. acs.orgbioclone.net This allows for the precise and specific labeling of alkyne-modified biomolecules with an azide-containing probe like this compound within the complex milieu of a cell or organism, without off-target reactions. nih.gov

Synthetic Methodologies and Strategies for Biotin Peg 4 Ss Azide Analogues

General Approaches to Constructing Multifunctional Linkers

The creation of multifunctional linkers, such as analogues of Biotin-PEG(4)-SS-Azide, necessitates synthetic routes that are both versatile and robust. A common strategy involves a modular approach, where distinct building blocks corresponding to each functional part of the target molecule (e.g., biotin (B1667282), PEG spacer, cleavable disulfide bond, and azide) are synthesized separately and then coupled together. This method offers flexibility, allowing for the variation of each component to generate a library of linkers with diverse properties.

Key synthetic transformations employed in the assembly of these linkers include:

Amide bond formation: This is a fundamental reaction for connecting the biotin moiety and the PEG spacer to other components.

PEGylation: The introduction of polyethylene (B3416737) glycol (PEG) chains of varying lengths is often achieved by reacting a PEG derivative with a reactive functional group on the biotin or other parts of the linker. Heterobifunctional PEG derivatives are particularly useful as they possess two different reactive ends, enabling sequential and controlled conjugation. acs.orgnih.gov

Disulfide bond formation: Cleavable disulfide bonds can be introduced through several methods, including the reaction of a thiol-containing molecule with a pyridyl disulfide-activated component or through the oxidation of two thiol groups. acs.org These bonds are designed to be stable during synthesis and application but can be cleaved under specific reducing conditions, a feature crucial for applications like drug delivery and protein purification. alfa-chemistry.com

Azide (B81097) introduction: The azide group, essential for "click chemistry" reactions, is typically installed via nucleophilic substitution using sodium azide on a suitable electrophile, such as an alkyl halide or tosylate. researchgate.netnih.gov

The strategic sequence of these reactions is paramount to avoid unwanted side reactions and the need for extensive protecting group chemistry.

Integration of Building Blocks in Modular Synthesis

A hypothetical modular synthesis of a this compound analogue could involve the following key building blocks:

Building BlockFunctional Role
Biotin-NHS ester An activated form of biotin that readily reacts with primary amines to form a stable amide bond. This is a common starting point for incorporating the biotin moiety.
Amino-PEG(4)-thiol A heterobifunctional PEG spacer containing a terminal amine and a terminal thiol group. The amine allows for reaction with the activated biotin, while the thiol is available for disulfide bond formation.
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) A crosslinker that can react with the thiol group on the PEG spacer to introduce a pyridyldithio group. This activated disulfide can then react with another thiol to form the desired disulfide linkage.
3-Azidopropylamine A small molecule containing both an azide and an amine. The amine can be used to form a bond with an activated carboxyl group, thereby introducing the azide functionality at the desired terminus of the linker.

The assembly would proceed in a stepwise manner, for instance, by first reacting the Biotin-NHS ester with the amino-PEG(4)-thiol. The resulting biotinylated PEG-thiol could then be reacted with a molecule like SPDP, followed by a disulfide exchange reaction with a thiol-containing azido (B1232118) compound to complete the synthesis. The modularity of this approach allows for the straightforward substitution of, for example, the PEG4 spacer with longer or shorter PEG chains to modulate the linker's length and solubility. nih.gov

Considerations for Functional Group Compatibility in Synthetic Pathways

Key considerations for functional group compatibility in the synthesis of this compound analogues include:

Azide Stability: The azide group is relatively stable under many reaction conditions but can be reduced by certain reagents, such as phosphines (as in the Staudinger ligation) or strong reducing agents that might also cleave the disulfide bond. Therefore, the introduction of the azide is often planned for a later stage of the synthesis, or milder reaction conditions are chosen for subsequent steps.

Disulfide Bond Lability: Disulfide bonds are susceptible to cleavage by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). alfa-chemistry.com Therefore, any synthetic steps following the formation of the disulfide linkage must avoid such reductive conditions.

Click Chemistry Orthogonality: The azide group is specifically designed for bioorthogonal "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com These reactions are highly specific and proceed under mild, aqueous conditions, making them compatible with a wide range of other functional groups typically found in biomolecules. acs.org This high degree of orthogonality is a major advantage for the final application of the linker in bioconjugation.

The careful planning of the synthetic route, taking into account the reactivity and stability of each functional group, is essential for the successful and efficient production of this compound and its analogues. The use of orthogonal protection groups and reaction conditions allows for the construction of these complex molecules with high precision and control. acs.orgnih.gov

Advanced Research Applications in Chemical Biology and Proteomics

Bioconjugation and Molecular Labeling Strategies

Biotin-PEG(4)-SS-Azide serves as a versatile reagent for the covalent labeling of biomolecules through highly selective "click chemistry" reactions. The azide (B81097) group on the compound reacts efficiently with biomolecules that have been metabolically, enzymatically, or chemically modified to contain a terminal alkyne or a strained cyclooctyne (B158145) group (e.g., DBCO or BCN). baseclick.eumedchemexpress.com This bioorthogonal approach ensures that the labeling reaction proceeds with high specificity in complex biological environments, minimizing off-target modifications.

The primary application of this compound is the selective biotinylation of various classes of biomolecules that have been pre-functionalized with an alkyne handle. This two-step labeling strategy has been widely adopted in proteomics and glycobiology. nih.govnih.gov

Proteins: Researchers can incorporate non-canonical amino acids containing alkyne groups into proteins during cellular protein synthesis. nih.gov this compound can then be used to "click" onto these engineered proteins, allowing for their specific detection and isolation. vectorlabs.comresearchgate.net

Nucleic Acids and Oligonucleotides: Alkyne-modified nucleosides can be incorporated into DNA or RNA through cellular processes or enzymatic synthesis. The subsequent reaction with this compound enables the selective enrichment of newly synthesized nucleic acids for studies of DNA replication or transcription. vectorlabs.comlumiprobe.com

Glycans: Metabolic labeling using alkyne-modified monosaccharide precursors allows for the incorporation of chemical handles into cellular glycans. These modified glycans on the cell surface or on glycoproteins can then be tagged with this compound, facilitating the study of the glycome. nih.gov

The table below summarizes the types of biomolecules that can be selectively labeled using this strategy.

Biomolecule ClassMethod of Alkyne IncorporationPurpose of Labeling
Proteins Metabolic incorporation of non-canonical amino acids (e.g., homopropargylglycine)Identification of newly synthesized proteins, activity-based protein profiling
Nucleic Acids Incorporation of alkyne-modified nucleosides (e.g., Ethynyl-deoxyuridine)Analysis of DNA replication and RNA transcription
Oligonucleotides Solid-phase synthesis with alkyne-modified phosphoramiditesCreation of probes for purification and detection
Glycans Metabolic labeling with alkyne-bearing sugar precursorsProfiling of cellular glycomes and glycoproteins

Achieving spatiotemporal control—labeling specific biomolecules in a defined location and at a precise time—is a significant challenge in chemical biology. While direct photoactivation of the this compound molecule itself is not its primary application, its azide handle is perfectly suited for integration into advanced methodologies that provide such control. For instance, researchers can use photocaged alkyne groups on their biomolecule of interest. acs.org Light is used to irradiate a specific region of a cell or tissue, uncaging the alkyne and making it available for reaction. The subsequent addition of this compound results in labeling only within the illuminated area. Similarly, proximity-dependent labeling techniques like BioID, which use an enzyme to biotinylate nearby proteins, can be adapted. researchgate.net An engineered enzyme could instead install an alkyne tag on proximal proteins, which can then be captured with this compound, adding a layer of chemical control and the option for cleavable release.

Affinity Purification and Enrichment Techniques

The biotin (B1667282) tag on the this compound molecule allows for highly efficient affinity purification of the labeled biomolecules using streptavidin-coated solid supports, such as magnetic beads or agarose (B213101) resin. jenabioscience.com The exceptionally strong and specific interaction between biotin and streptavidin facilitates the capture and enrichment of target molecules even from dilute and complex mixtures like cell lysates. nih.gov

Once a biomolecule of interest is labeled with this compound and captured on a streptavidin matrix, it is effectively immobilized and separated from the rest of the cellular components. This isolation is a critical step for many downstream analytical techniques, most notably mass spectrometry-based proteomics. The ability to cleanly enrich a specific subset of proteins—for example, all newly synthesized proteins or all proteins that interact with a specific drug—is essential for reducing sample complexity and enabling their identification and quantification. nih.govnih.gov The cleavable nature of the disulfide linker is paramount in this process, allowing for the recovery of the purified biomolecules from the affinity resin for analysis. iris-biotech.deresearchgate.net

A major challenge in affinity purification is the presence of non-specifically bound proteins that adhere to the affinity matrix and contaminate the final sample. The strength of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) makes it difficult to elute the captured proteins without using harsh, denaturing conditions (e.g., boiling in SDS buffer). nih.govnih.gov These conditions not only denature the target protein but also release the non-specifically bound contaminants, leading to a high background in subsequent analyses.

The disulfide linker in this compound provides an elegant solution to this problem. springernature.com Instead of disrupting the biotin-streptavidin interaction, a mild reducing agent is added to selectively cleave the disulfide bond. acs.orgnih.gov This releases the labeled biomolecule from the resin while the biotin tag remains bound to the streptavidin, and non-specific binders remain attached to the beads. This strategy dramatically reduces background contamination and improves the signal-to-noise ratio in proteomics experiments. acs.org

Elution MethodConditionsTarget ReleaseNon-Specific BindersCompatibility with MS
Harsh Denaturation Boiling in SDS sample bufferYesReleasedLow (high contamination)
Competitive Elution High concentration of free biotinInefficient for biotin; more effective for desthiobiotin thermofisher.comRemain boundModerate
Disulfide Cleavage Mild reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) at room temp.Yes (specific cleavage)Remain boundHigh (clean elution)

Development of Advanced Probes and Tools

The modular nature of this compound makes it a powerful building block for the creation of sophisticated chemical probes and tools. Its three distinct functional ends can be used to link different molecular entities together, creating multifunctional reagents for complex biological experiments. For example, it is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), where the azide can be used to attach a cytotoxic drug to an antibody. xcessbio.commedchemexpress.com

In a research context, the azide group can be "clicked" onto an alkyne-modified small molecule, such as a drug candidate or a photoaffinity label. The resulting probe contains the small molecule for targeting a specific protein, the biotin for enrichment, and the cleavable disulfide linker for release and analysis. Such probes are instrumental in:

Target Identification: Identifying the protein targets of a bioactive small molecule or drug.

Protein-Protein Interaction Mapping: By incorporating a photo-crosslinking group, the probe can capture interacting protein partners upon light activation, which can then be isolated and identified.

Activity-Based Protein Profiling (ABPP): Designing probes that covalently react with the active site of specific enzyme families, allowing for the capture and analysis of their activity state.

The combination of bioorthogonal reactivity, cleavable enrichment, and high-affinity purification makes this compound a cornerstone reagent for developing the next generation of chemical tools to explore complex biological systems.

Application in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes within complex biological systems. nih.gov This technique utilizes active site-directed chemical probes to covalently label active enzymes. nih.gov These probes typically consist of a reactive group that binds to the enzyme's active site and a reporter tag for detection and enrichment. nih.gov

This compound serves as a crucial reporter tag in a two-step ABPP approach often referred to as click chemistry ABPP (CC-ABPP). nih.gov In this workflow, a probe containing a bioorthogonal alkyne group is first introduced to a proteome, where it selectively labels target enzymes. nih.govnih.gov Subsequently, this compound is appended to the alkyne-modified proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

The incorporation of the biotin tag enables the affinity enrichment of the labeled proteins using streptavidin beads. nih.gov Following enrichment, the proteins can be identified and quantified through mass spectrometry-based techniques like Multi-dimensional Protein Identification Technology (MudPIT). nih.gov This approach allows for the analysis of enzyme activities in their native biological context, including in living cells and animal models. nih.govfrontiersin.org The cleavable disulfide linker within this compound offers an additional advantage, allowing for the release of the captured proteins from the streptavidin support under mild reducing conditions, which can facilitate downstream analysis.

Utilization in Proximity Ligation Assays (PLA) and Imaging Research

The high-affinity interaction between biotin and streptavidin is a cornerstone of various molecular biology and imaging techniques. vectorlabs.com While direct evidence for the use of this compound in Proximity Ligation Assays (PLA) is not extensively documented in the provided search results, its components are well-suited for such applications and broader imaging research.

In imaging research, the azide group of this compound allows for its conjugation to alkyne-modified biomolecules through click chemistry. baseclick.eu Once a target molecule is biotinylated, it can be detected using fluorescently labeled streptavidin. baseclick.eu This signal enhancement strategy is valuable for visualizing the localization of proteins and other biomolecules within cells. baseclick.eu The hydrophilic PEG4 spacer helps to improve the aqueous solubility of the conjugate and reduces steric hindrance, thereby enhancing the detection efficiency of the biotin tag by streptavidin. baseclick.eu

The ability to attach biotin to a target of interest via a stable triazole linkage provides a robust method for subsequent detection and imaging, forming the basis for its potential utility in advanced techniques like PLA, where proximity-dependent ligation of oligonucleotide-labeled antibodies is detected.

Design of Cleavable Tags for Sequential Labeling and Analysis

The disulfide bond (-SS-) within the structure of this compound is a key feature that allows it to function as a cleavable tag. iris-biotech.de This disulfide linkage is stable under many physiological and experimental conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

This cleavability is particularly advantageous in applications requiring the sequential labeling, capture, and release of biomolecules. For instance, in proteomics workflows, proteins labeled with this compound can be captured on a streptavidin-functionalized solid support. After washing to remove non-specifically bound proteins, the captured proteins can be released by the addition of a reducing agent. This elution strategy is gentle and specific, preserving the integrity of the released proteins for subsequent analysis by mass spectrometry or other techniques.

The ability to cleave the tag allows for multi-step analytical procedures where the biotin affinity tag is no longer needed or would interfere with downstream applications. This feature is a significant advantage over non-cleavable biotin tags in the design of sophisticated proteomic and molecular biology experiments. iris-biotech.de

Role in Multi-Component System Assembly

The heterobifunctional nature of this compound makes it an effective linker for the assembly of complex multi-component systems. Its distinct reactive ends—the azide for covalent ligation via click chemistry and the biotin for non-covalent association with streptavidin—enable the precise construction of intricate molecular architectures.

Construction of Antibody-Drug Conjugates (ADCs) as Research Platforms

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics designed to deliver potent cytotoxic drugs selectively to cancer cells. medchemexpress.com They are composed of an antibody, a cytotoxic payload, and a chemical linker that connects the two. medchemexpress.com this compound is utilized as a cleavable ADC linker in the synthesis of research-grade ADCs. medchemexpress.comxcessbio.com

In this context, the azide group of the linker can be reacted with an alkyne-modified cytotoxic drug using click chemistry. The resulting biotinylated drug can then be conjugated to an antibody that has been functionalized with streptavidin. nih.gov This modular approach allows for the rapid and efficient assembly of different antibody-drug combinations for screening and evaluation. nih.gov

The biotin-streptavidin interaction provides a strong and specific linkage for the ADC assembly. Furthermore, the disulfide bond within the linker is designed to be cleaved in the reducing environment inside a target cell, releasing the cytotoxic payload and inducing cell death. This strategy facilitates the preclinical evaluation of ADC candidates by providing a flexible platform for varying the antibody, payload, and linker components. nih.gov

ComponentFunction in ADC Research Platform
Biotin High-affinity tag for conjugation to streptavidin-modified antibodies. nih.gov
PEG4 Spacer Enhances solubility and reduces steric hindrance.
Disulfide Bond (-SS-) Cleavable linkage for intracellular drug release.
Azide Group Reactive handle for attaching cytotoxic payloads via click chemistry. medchemexpress.com

Design of Proteolysis-Targeting Chimeras (PROTACs) in Research Models

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. medchemexpress.commdpi.com A PROTAC consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. medchemexpress.com

While not a core component of the final PROTAC molecule itself, biotin-PEG-azide linkers, including variants of this compound, are employed in the synthesis and functional analysis of PROTACs. medchemexpress.comchempep.com The azide group allows for the convenient connection of the two ligand-binding moieties through click chemistry during the PROTAC's synthesis. medchemexpress.com

Furthermore, the biotin tag can serve as a valuable tool for in vitro studies and as a purification handle. chempep.com For example, a biotinylated PROTAC can be used in pull-down assays to verify its interaction with the target protein and the E3 ligase. By immobilizing the biotinylated PROTAC on streptavidin beads, researchers can capture the ternary complex (PROTAC, target protein, and E3 ligase) and analyze its components. This approach aids in the characterization and optimization of new PROTAC candidates in research models.

Engineering of Biosensors and Molecular Assemblies

The predictable and highly specific interactions enabled by this compound make it a valuable building block for the engineering of biosensors and other self-assembled molecular systems. The foundation of this utility lies in the robust biotin-streptavidin interaction and the versatile azide group for covalent modification.

For the construction of molecular assemblies, streptavidin, with its four biotin-binding sites, can act as a central scaffold. This compound can be used to functionalize other molecules of interest (e.g., enzymes, oligonucleotides, or nanoparticles) with biotin. These biotinylated components can then be assembled onto the streptavidin scaffold in a controlled manner.

In the context of biosensors, this self-assembly capability can be used to bring different components, such as a recognition element (e.g., an antibody) and a signaling element (e.g., a fluorescent dye or an enzyme), into close proximity. The azide group allows for the precise attachment of the biotin tag to a specific site on a biomolecule via click chemistry, ensuring a well-defined orientation and stoichiometry in the final assembly. The cleavable disulfide linker also offers the potential for creating dynamic systems where components can be released in response to a specific stimulus, such as a change in the redox environment.

Methodological Considerations and Optimization

Reaction Conditions for Azide-Alkyne Cycloadditions in Biological Contexts

The azide (B81097) moiety of Biotin-PEG(4)-SS-Azide allows for its conjugation to alkyne-containing molecules through cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov The choice between these two "click chemistry" reactions depends on the specific biological system and the tolerance for a copper catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This reaction is highly efficient and regiospecific, yielding 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com However, the requirement of a copper(I) catalyst can be a significant drawback in biological systems due to potential cytotoxicity and the ability of copper ions to induce the formation of reactive oxygen species (ROS), which can damage biomolecules. researchgate.netresearchgate.netnih.gov

Key considerations for optimizing CuAAC in biological contexts include:

Copper Source and Concentration: Copper(II) salts, such as CuSO4, are commonly used in conjunction with a reducing agent to generate the active Cu(I) species in situ. nih.govjenabioscience.com The concentration of copper is critical; while catalytic amounts are theoretically sufficient, in practice, stoichiometric or even excess amounts (typically 50-250 µM) may be necessary to achieve maximal reaction rates in complex biological media where the catalyst can be sequestered. jenabioscience.com

Reducing Agents: Sodium ascorbate (B8700270) is the most frequently used reducing agent to maintain the copper in its active Cu(I) state. nih.govnih.gov However, the interaction of ascorbate with copper in the presence of oxygen can generate ROS. researchgate.net

Ligands: The use of copper-coordinating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial. researchgate.net These ligands stabilize the Cu(I) oxidation state, enhance the reaction rate, and can mitigate copper-induced damage to biomolecules by acting as sacrificial reductants. nih.govjenabioscience.com

Oxygen Exclusion: Minimizing the presence of oxygen is beneficial as it can lead to the oxidative coupling of alkynes (Glaser coupling) and deplete the reducing agent. nih.govnih.gov Capping reaction vessels can help reduce oxygen exposure. nih.gov

pH and Buffers: CuAAC reactions are typically performed in aqueous buffers at or near physiological pH to maintain the integrity of the biomolecules involved. nih.gov

ParameterRecommended ConditionRationale
Copper Source CuSO₄Readily available and soluble in aqueous buffers.
Copper Concentration 50-250 µMBalances reaction rate with potential toxicity.
Reducing Agent Sodium AscorbateEfficiently reduces Cu(II) to the active Cu(I) catalyst.
Ligand THPTAStabilizes Cu(I), accelerates the reaction, and protects biomolecules.
pH Neutral (e.g., pH 7.4)Maintains the stability and function of most biomolecules.
Atmosphere Capped/InertMinimizes oxygen-dependent side reactions and catalyst deactivation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

To circumvent the issues associated with copper catalysis, SPAAC was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a metal catalyst. nih.gov This makes SPAAC highly bioorthogonal and suitable for use in living cells and organisms.

Key considerations for optimizing SPAAC include:

Cyclooctyne Reactivity: The driving force for the reaction is the ring strain of the cyclooctyne. magtech.com.cn Various cyclooctyne derivatives have been developed with different levels of reactivity and stability. The choice of cyclooctyne will influence the reaction kinetics. magtech.com.cnresearchgate.net

Solubility: Early cyclooctyne reagents had limited aqueous solubility. nih.gov The incorporation of solubilizing groups, such as polyethylene (B3416737) glycol (PEG), has addressed this issue. nih.gov

Regioselectivity: Unlike CuAAC, SPAAC is not regiospecific and typically yields a mixture of regioisomers. nih.gov For many applications, this lack of regiospecificity is not a significant concern.

Reaction Conditions: SPAAC proceeds under mild, physiological conditions (aqueous solution, neutral pH, ambient temperature) without the need for additional reagents, making it exceptionally user-friendly for biological applications. nih.gov

ParameterRecommended ConditionRationale
Reactant Strained CyclooctyneProvides the driving force for the catalyst-free reaction.
Solvent Aqueous BufferCompatible with biological systems.
pH Neutral (e.g., pH 7.4)Maintains the stability and function of biomolecules.
Temperature AmbientMild conditions that do not harm biological samples.

Strategies for Managing Biotin-Streptavidin Affinity in Reversible Systems

The interaction between biotin (B1667282) and streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ M. nih.govbioclone.net This high affinity is advantageous for many applications requiring stable complex formation. However, for applications such as affinity purification, the harsh conditions required to dissociate the biotin-streptavidin complex can denature the target molecule. thermofisher.com The disulfide bond within the this compound linker provides a key strategy for reversible capture and release.

Cleavable Linker Strategy:

The disulfide (-SS-) bond in the linker is susceptible to cleavage by reducing agents. rockland.comnih.gov This allows for the release of the biotinylated molecule from streptavidin-coated supports under mild conditions, leaving the biotin-streptavidin interaction intact. bioclone.netrockland.com

Reducing Agents: Common reducing agents used to cleave the disulfide bond include dithiothreitol (B142953) (DTT) and β-mercaptoethanol. bioclone.netrockland.com The choice and concentration of the reducing agent should be optimized to ensure efficient cleavage without adversely affecting the purified biomolecule.

Elution: After the biotinylated molecule is captured on a streptavidin-coated support, the addition of a reducing agent to the elution buffer will cleave the disulfide linker, releasing the target molecule while the Biotin-PEG(4)-SS portion remains bound to the streptavidin. bioclone.net

Other Reversibility Strategies:

While the cleavable linker is the primary method for reversibility with this compound, other strategies exist that modify either the biotin or streptavidin component:

Biotin Analogs: Analogs such as desthiobiotin and iminobiotin (B1258364) bind to streptavidin with lower affinity, allowing for elution under milder conditions like displacement with free biotin or changes in pH. thermofisher.comnih.gov

Modified Streptavidin: Engineered forms of streptavidin, such as monomeric avidin (B1170675) or muteins with altered biotin-binding pockets, exhibit reduced binding affinity. nih.govbohrium.com Strep-Tactin®, an engineered streptavidin, also allows for reversible binding and elution with an excess of free biotin. iba-lifesciences.com

Temperature-Induced Dissociation: Short incubations at temperatures above 70°C in nonionic aqueous solutions have been shown to disrupt the biotin-streptavidin interaction without denaturing the streptavidin tetramer. researchgate.net

StrategyMechanismElution ConditionAdvantage
Cleavable Disulfide Linker Reduction of the disulfide bond in the linker.Mild reducing agents (e.g., DTT, β-mercaptoethanol).Releases the target molecule without disrupting the biotin-streptavidin bond. rockland.com
Biotin Analogs (e.g., Desthiobiotin) Lower binding affinity to streptavidin.Competition with free biotin under physiological conditions. nih.govGentle elution preserves the function of the target molecule.
Engineered Streptavidin Altered binding pocket reduces affinity for biotin.Varies by modification (e.g., pH change, competition). nih.govTunable binding affinity for specific applications.
Temperature-Induced Dissociation Thermal disruption of the non-covalent interaction.Heating above 70°C. researchgate.netReversible dissociation without harsh chemicals.

Impact of Linker Length and Composition on Conjugate Performance

PEG Linker Length: The length of the PEG chain can significantly influence the properties of the conjugate.

Solubility and Stability: PEGylation is a well-established method for increasing the aqueous solubility and stability of biomolecules. researchgate.net

Pharmacokinetics: In therapeutic applications, longer PEG chains can increase the hydrodynamic radius of a conjugate, leading to a longer circulation half-life by reducing renal clearance. nih.gov

Binding and Activity: The length of the linker can affect the accessibility of the biotin moiety to streptavidin and the ability of a conjugated molecule (e.g., an antibody) to bind its target. mdpi.com An optimal linker length is necessary to avoid steric hindrance and ensure that both ends of the conjugate can function effectively. mdpi.comnih.gov Studies have shown that while longer PEG chains can improve half-life, they may also reduce the cytotoxic activity of antibody-drug conjugates, necessitating a balance. nih.gov

Linker Composition:

Disulfide Bond: The presence of the cleavable disulfide bond is the key functional feature for applications requiring reversible immobilization. rockland.com

PEG Moiety: The hydrophilic and flexible nature of the PEG chain helps to minimize non-specific binding and aggregation of the conjugate. rsc.org

Research has demonstrated that the length of a PEG linker is a critical parameter to optimize for specific applications, such as targeting dendritic cells with antibody-functionalized nanocarriers, where different cell types required different linker lengths for optimal targeting. mdpi.com

Techniques for Characterization of Bioconjugates

Thorough characterization of the bioconjugate formed using this compound is essential to confirm successful conjugation, determine purity, and ensure functionality. A combination of analytical techniques is typically employed. nih.govaxispharm.com

Mass Spectrometry (MS): MS is a powerful tool for the detailed characterization of bioconjugates. enovatia.com

Intact Mass Analysis: Analysis of the intact conjugate can confirm the covalent attachment of the this compound moiety by detecting the corresponding mass shift. enovatia.comchromatographyonline.com This can also provide information on the distribution of conjugated species, for example, in antibody-drug conjugates. nih.gov

Peptide Mapping: After enzymatic digestion (e.g., with trypsin), LC-MS/MS analysis of the resulting peptides can identify the specific site(s) of conjugation. enovatia.comglycart.com

Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used for bioconjugate analysis. axispharm.comglycart.com

Electrophoresis:

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique separates proteins based on their molecular weight. uomustansiriyah.edu.iqlongdom.org Successful conjugation will result in an increase in the molecular weight of the target protein, which can be visualized as a band shift on the gel compared to the unconjugated protein. nih.gov

Native Gel Electrophoresis: Performed under non-denaturing conditions, this method separates molecules based on their size, shape, and charge, and can provide information on the preservation of the protein's native structure after conjugation. uomustansiriyah.edu.iq

Capillary Electrophoresis (CE): A high-resolution technique that separates molecules based on their charge-to-size ratio, offering a quantitative assessment of purity and heterogeneity. uomustansiriyah.edu.iq

Chromatography:

Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic size. cellmosaic.comcellmosaic.com It can be used to separate the conjugate from unreacted starting materials and to detect the formation of aggregates. cellmosaic.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. cellmosaic.com Conjugation with the this compound linker will alter the hydrophobicity of the target molecule, leading to a change in its retention time. cellmosaic.com

Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC that separates molecules based on hydrophobicity under native conditions. cellmosaic.comyoutube.com It is particularly useful for analyzing antibody-drug conjugates. youtube.com

Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. chromspec.com

Spectroscopy:

UV-Vis Spectroscopy: Can be used to quantify the concentration of the protein and, if the conjugated moiety has a distinct chromophore, to estimate the degree of labeling. axispharm.com

TechniquePrinciple of Separation/DetectionInformation Obtained
Mass Spectrometry (MS) Mass-to-charge ratioConfirmation of conjugation, molecular weight, site of conjugation, purity. nih.govenovatia.com
SDS-PAGE Molecular weightConfirmation of conjugation (band shift), assessment of purity. nih.gov
Size-Exclusion Chromatography (SEC) Hydrodynamic sizeSeparation of conjugate from reactants, detection of aggregates. cellmosaic.com
Reverse-Phase HPLC (RP-HPLC) HydrophobicityPurity assessment, separation of conjugated and unconjugated species. cellmosaic.com
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity (native conditions)Analysis of conjugate purity and drug-to-antibody ratio. youtube.com
UV-Vis Spectroscopy Light absorbanceConcentration of protein, estimation of conjugation degree. axispharm.com

Emerging Frontiers and Future Perspectives

Expansion of Biotin-PEG(4)-SS-Azide Derivatives for Novel Research Applications

The core structure of this compound is ripe for modification to generate a diverse toolkit of chemical probes tailored for specific research questions. By systematically altering each component, new derivatives can be synthesized with enhanced functionalities.

One avenue of expansion involves modifying the cleavable linker. While the disulfide bond is readily cleaved by reducing agents, other cleavable moieties could be incorporated to respond to different stimuli. For instance, linkers that are sensitive to specific enzymes, pH changes, or light could be developed. This would allow for the release of captured biomolecules under highly specific intracellular or experimental conditions.

Another area for derivatization is the bioorthogonal handle. While the azide (B81097) group is highly effective for copper-catalyzed and strain-promoted alkyne-azide cycloaddition reactions, other bioorthogonal pairs could be used. chempep.commedchemexpress.com For example, replacing the azide with a terminal alkyne would allow for reaction with azide-tagged molecules.

Furthermore, the length and composition of the PEG linker can be varied. While the PEG4 linker enhances water solubility and reduces steric hindrance, longer or shorter PEG chains could be used to optimize the distance between the biotin (B1667282) and the target biomolecule for specific applications. chempep.comlumiprobe.combaseclick.eu

A summary of potential and existing derivatives is presented below:

Derivative Modification Potential Application
Biotin-PEG(n)-SS-AzideVarying the length of the PEG chain (n)Optimizing spacer length for different target proteins
Biotin-Linker-SS-AzideReplacing PEG with other hydrophilic linkersEnhancing solubility and biocompatibility chemimpex.com
Biotin-PEG(4)-CleavableLinker-AzideReplacing the disulfide (SS) with an alternative cleavable group (e.g., ester, photocleavable group)Controlled release in response to different stimuli
Biotin-PEG(4)-SS-AlkyneReplacing the Azide with a terminal AlkyneProbing for azide-modified biomolecules

These expanded derivatives will enable researchers to pursue a wider range of biological questions, from mapping protein-protein interactions with greater precision to developing more sophisticated drug delivery systems. smolecule.com

Integration with Advanced Analytical Platforms (e.g., Mass Spectrometry, Advanced Imaging Modalities)

The utility of this compound and its derivatives is significantly amplified when coupled with advanced analytical techniques.

Mass Spectrometry: In the field of proteomics, mass spectrometry (MS) is an indispensable tool for identifying and quantifying proteins. This compound facilitates the enrichment of specific proteins from complex mixtures for subsequent MS analysis. For example, a study on identifying modified peptides utilized homologous biotinyl azides with different PEG linker lengths (PEG3, PEG4, PEG5) to differentially change the elution time and precursor mass of probe-modified peptides, aiding in their identification by MS. chemrxiv.org The cleavable disulfide bond is particularly advantageous, as it allows for the release of the captured proteins from streptavidin beads, reducing the interference of the biotin tag itself during MS analysis. smolecule.com Furthermore, MS has been used to validate the orthogonal bond cleavage of heterotrifunctional cross-linkers, demonstrating its utility in characterizing the behavior of these probes. nih.gov

Advanced Imaging Modalities: While this compound itself is not fluorescent, it can be used to attach fluorescent tags to alkyne-modified biomolecules. chempep.com The biotinylated molecule can then be visualized using fluorescently labeled streptavidin, enabling high-resolution imaging of target molecules in cells and tissues. baseclick.eu This approach can be integrated with advanced imaging techniques such as confocal microscopy to provide detailed spatial and temporal information about biological processes. nih.gov The development of derivatives with built-in fluorophores could further streamline imaging workflows.

The synergy between this compound and these analytical platforms is summarized in the table below:

Analytical Platform Role of this compound Research Outcome
Mass SpectrometryEnrichment of target proteins/peptides; Isotopic or isobaric tagging for quantificationIdentification of post-translational modifications; Mapping of protein interaction networks
Confocal MicroscopyFluorescent labeling of specific biomolecules via click chemistry and fluorescent streptavidinHigh-resolution spatial and temporal imaging of cellular processes chemimpex.com
Förster Resonance Energy Transfer (FRET)Conjugation to FRET pairs to study molecular interactionsProbing conformational changes and binding events in real-time nih.gov

Potential for Advancing Fundamental Understanding of Biological Processes

The application of this compound and its future iterations holds immense promise for deepening our understanding of fundamental biological processes.

Mapping the Proteome: By enabling the selective enrichment and identification of proteins, these probes will contribute to a more comprehensive mapping of the proteome and its dynamic changes in response to various stimuli.

Elucidating Protein Function: The ability to isolate and identify protein interaction partners will provide critical insights into the function of previously uncharacterized proteins.

Understanding Disease Mechanisms: These tools can be applied to study the molecular changes associated with diseases such as cancer, providing valuable information for the development of new diagnostic and therapeutic strategies. immunomart.org For example, they can be used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. medchemexpress.com

Probing Cellular Signaling: By enabling the visualization and tracking of specific molecules within living cells, these probes will help to unravel the complexities of cellular signaling pathways.

In essence, this compound represents a versatile platform that, through continued development and integration with advanced technologies, will continue to be a valuable asset in the quest to understand the intricate workings of biological systems.

Q & A

Basic: What are the critical steps for synthesizing and characterizing Biotin-PEG(4)-SS-Azide?

Methodological Answer:
Synthesis involves conjugating biotin to a PEG4 spacer via a disulfide (SS) linker, followed by azide functionalization. Key steps include:

  • Amine-Biotin Conjugation : Use NHS ester chemistry to react with primary amines (e.g., lysine residues in proteins) under pH 7.0–9.0 .
  • Disulfide Bond Stability : Confirm SS bond integrity via Ellman’s assay or HPLC under reducing/non-reducing conditions .
  • Azide Validation : Verify azide functionality via IR spectroscopy (peak ~2100 cm⁻¹ for N₃ stretch) or copper-catalyzed click reactions with alkynes .
  • Purity Assessment : Use reverse-phase HPLC (C18 column) and MALDI-TOF for molecular weight confirmation .

Basic: How is this compound used in protein labeling and immunoprecipitation?

Methodological Answer:

  • Protein Labeling : React NHS-ester with protein amines (1:5–1:10 molar ratio, 2–4 hours, 4°C). Excess reagent is removed via dialysis or size-exclusion chromatography .
  • Immunoprecipitation (IP) : Biotinylated proteins are captured using streptavidin beads. The SS bond allows elution with 10–50 mM DTT or TCEP, preserving protein integrity .
  • Validation : Confirm labeling efficiency via SDS-PAGE with streptavidin-HRP or fluorescence quenching assays .

Advanced: How do reaction pH and temperature affect conjugation efficiency of this compound?

Methodological Answer:

  • pH Optimization : NHS-ester reactivity peaks at pH 8.5–9.0. Below pH 7.0, hydrolysis dominates, reducing yield .
  • Temperature Trade-offs :
    • 4°C : Slower reaction (~12 hours) but minimizes protein denaturation.
    • 25°C : Faster (1–2 hours) but risks disulfide cleavage in reducing environments .
  • Data Contradictions : Some studies report higher yields at 25°C for stable proteins (e.g., antibodies), while others prefer 4°C for sensitive targets (e.g., enzymes). Always pre-test with a small-scale reaction .

Advanced: How to resolve discrepancies in azide-alkyne click reaction efficiency when using this compound?

Methodological Answer:
Discrepancies arise from:

  • Catalyst Compatibility : Copper(I)-free reactions (e.g., DBCO-alkyne) avoid cytotoxicity but require longer incubation (24–48 hours). Copper-catalyzed methods (CuAAC) are faster (<1 hour) but may damage proteins .
  • Steric Hindrance : PEG4 spacer length balances flexibility and accessibility. Shorter spacers (PEG2) may reduce azide-alkyne proximity, while longer chains (PEG8) increase nonspecific binding .
  • Troubleshooting : Use negative controls (e.g., azide-free reagent) and quantify unreacted alkyne via fluorogenic probes (e.g., BODIPY-alkyne) .

Basic: What are the storage and handling requirements for this compound?

Methodological Answer:

  • Storage : Store lyophilized powder at –20°C in anhydrous conditions. Avoid freeze-thaw cycles to prevent disulfide cleavage .
  • Solubility : Reconstitute in DMSO or PBS (pH 7.4). Avoid reducing agents (e.g., β-mercaptoethanol) during preparation .
  • Stability Check : Monitor azide functionality monthly via FTIR or reaction with DBCO-fluorophore .

Advanced: How to integrate this compound into multiplexed assays (e.g., dual labeling with fluorescent tags)?

Methodological Answer:

  • Sequential Labeling :
    • Biotinylation : Perform NHS-ester reaction first.
    • Click Chemistry : React azide with DBCO-Cy5 after biotinylation to avoid steric interference .
  • Validation : Use FRET (e.g., biotin-streptavidin-Cy3 and DBCO-Cy5) to confirm dual labeling.
  • Data Pitfalls : Fluorescence quenching may occur if tags are <10 nm apart. Optimize PEG spacer length or use time-resolved imaging .

Basic: How to confirm the presence of the disulfide bond in this compound?

Methodological Answer:

  • Reduction Assay : Treat with 10 mM DTT for 1 hour and analyze via HPLC or LC-MS for mass shifts (Δm/z = –2 Da due to SS→SH cleavage) .
  • Non-Reducing SDS-PAGE : Compare migration patterns with/without DTT. Intact SS bonds yield faster migration .

Advanced: What strategies prevent premature disulfide cleavage during in vivo applications?

Methodological Answer:

  • Serum Stability : Pre-test in 10% FBS at 37°C for 24 hours. If cleavage exceeds 20%, use PEG coatings or replace SS with non-reducible linkers (e.g., PEG4-amide) .
  • Targeted Release : Combine SS with pH-sensitive linkers (e.g., hydrazone) to restrict cleavage to acidic environments (e.g., tumor sites) .

Basic: What analytical techniques validate this compound purity and functionality?

Methodological Answer:

  • HPLC : C18 column, gradient 5–95% acetonitrile/0.1% TFA. Purity >95% required for reproducible results .
  • MALDI-TOF : Confirm molecular weight (expected ~800–900 Da for PEG4-SS-Azide-biotin) .
  • Functional Assays :
    • Biotin: Competitive ELISA with free biotin.
    • Azide: Click reaction with DBCO-beads followed by centrifugation quantification .

Advanced: How to design a controlled experiment comparing this compound with other biotinylation reagents?

Methodological Answer:

  • Variables : Compare NHS-SS-PEG4-biotin (cleavable) vs. NHS-PEG4-biotin (non-cleavable) in:
    • Elution Efficiency : % recovery post-DTT treatment.
    • Nonspecific Binding : Streptavidin bead background signal in cell lysates.
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests (p<0.05) across triplicate runs. Report mean ± SD .

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